4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one
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Overview
Description
Benzofuran derivatives are a class of compounds that are ubiquitous in nature . They are found in many natural products and synthetic materials with a wide range of biological and pharmacological applications . Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development .
Synthesis Analysis
The synthesis of similar compounds, such as 4-(3-aminobenzofuran-2-yl)-coumarines, has been reported . The alkylation of salicylonitrile by 4-bromomethylcoumarin in acetone in the presence of potassium carbonate at room temperature leads to 4-(2-cyanophenoxymethoxy)coumarins, which are converted upon heating in ethanol at reflux in the presence of potassium carbonate into 4-(3-amino-2-benzofuranyl)coumarins .Molecular Structure Analysis
Benzofuran is a fundamental structural unit in a variety of biologically active natural products as well as synthetic materials . Coumarin derivatives containing a benzofuran ring possess anti-inflammatory, hypotensive, and analgesic action .Chemical Reactions Analysis
The chemical behavior of similar compounds has been studied . For instance, 4-Dicyanomethylene-2-phenyl-4H-1-benzopyran reacts with primary amines under mild conditions to give 4-imino-3-alkyl-5-alkylimino-2-phenyl-3,4-dihydro-5H-1benzopyrano[3,4-c]-pyridine .Scientific Research Applications
Anti-microbial Activity and Cytotoxicity
A study conducted by Shankar et al. (2017) synthesized a series of novel urea derivatives related to the chemical structure , evaluating their anti-microbial activity and cytotoxicity. These compounds exhibited promising anti-microbial activity against selected Gram-positive and Gram-negative bacterial strains, with moderate to good efficacy against a fungal pathogen. Preliminary cytotoxicity studies against cervical cancer (HeLa) cell lines showed significant cytotoxicity at microliter concentrations for some synthesized compounds, highlighting their potential as antimicrobial and anticancer agents (Shankar et al., 2017).
Environmental Degradation
Research by Keim et al. (1999) explored the catabolism of chlorinated dibenzofurans by the strain Sphingomonas sp. RW1, demonstrating the potential of microbial degradation of environmentally persistent chlorinated compounds. This study is relevant as it provides insights into bioremediation strategies for compounds structurally related to "4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one" (Keim et al., 1999).
Synthesis and Antimicrobial Activity of Novel Heterocycles
Ramadan and El‐Helw (2018) investigated the construction of N-heterocycles from 6-chloro-3-((2-oxo-5-phenylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-one, demonstrating the compound's proclivity towards various nitrogen nucleophiles. The resulting products exhibited promising in vitro antibacterial and antifungal activities, indicating the compound's potential in developing new antimicrobial agents (Ramadan & El‐Helw, 2018).
Mechanism of Action
Target of Action
The primary targets of 4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system, where they catalyze the breakdown of acetylcholine, a neurotransmitter. Inhibition of these enzymes can increase the level of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease .
Mode of Action
This compound interacts with its targets (AChE and BuChE) by inhibiting their activity . In particular, compound 5f, a derivative of the parent compound, showed the best inhibitory activity and exhibited mixed-type inhibition on AChE . This means that the compound can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the rate of reaction.
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway in the nervous system . By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This can enhance cholinergic transmission, which is beneficial in conditions characterized by a decline in acetylcholine levels, such as Alzheimer’s disease .
Result of Action
The primary result of the action of this compound is the inhibition of AChE and BuChE, leading to increased levels of acetylcholine in the brain . This can help improve cognitive function in conditions like Alzheimer’s disease. Furthermore, this compound showed activity on self- and AChE-induced Aβ-aggregation, which is a key feature of Alzheimer’s disease .
Future Directions
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one” and similar compounds could have potential applications in drug discovery and development .
Properties
IUPAC Name |
4-(3-amino-1-benzofuran-2-yl)-6-chloro-7-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c1-9-6-15-11(7-13(9)19)12(8-16(21)22-15)18-17(20)10-4-2-3-5-14(10)23-18/h2-8H,20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVHTANBTOUCPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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